1-Bromo-5-chloro-2-ethoxy-3-fluorobenzene

Overview

Description

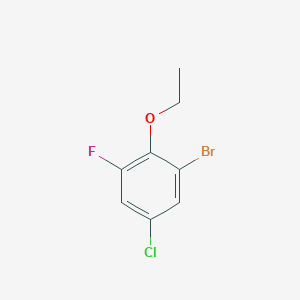

1-Bromo-5-chloro-2-ethoxy-3-fluorobenzene is an aromatic halogenated compound with the molecular formula C8H7BrClFO. This compound is characterized by the presence of bromine, chlorine, ethoxy, and fluorine substituents on a benzene ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-5-chloro-2-ethoxy-3-fluorobenzene can be synthesized through a multi-step process involving the halogenation and alkylation of benzene derivatives. One common method involves the following steps:

Bromination: Benzene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form bromobenzene.

Chlorination: Bromobenzene is then chlorinated using chlorine (Cl2) in the presence of a catalyst such as aluminum chloride (AlCl3) to form 1-bromo-3-chlorobenzene.

Fluorination: The chlorinated compound is then fluorinated using a fluorinating agent such as hydrogen fluoride (HF) to form 1-bromo-3-chloro-5-fluorobenzene.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes as described above. The reactions are carried out in controlled environments to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-5-chloro-2-ethoxy-3-fluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.

Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium (Pd) catalyst.

Major Products:

Substitution: Formation of hydroxylated or aminated derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dehalogenated hydrocarbons.

Scientific Research Applications

1-Bromo-5-chloro-2-ethoxy-3-fluorobenzene has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibition and receptor binding due to its halogenated structure.

Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.

Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-bromo-5-chloro-2-ethoxy-3-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms (bromine, chlorine, and fluorine) can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ethoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets .

Comparison with Similar Compounds

1-Bromo-5-chloro-2-ethoxy-3-fluorobenzene can be compared with other similar compounds such as:

1-Bromo-3-chloro-5-fluorobenzene: Lacks the ethoxy group, making it less lipophilic and potentially less effective in biological applications.

1-Bromo-2-chloro-4-ethoxybenzene: Lacks the fluorine atom, which may reduce its reactivity and binding affinity to certain molecular targets.

1-Bromo-4-chloro-2-ethoxybenzene: Lacks the fluorine atom and has a different substitution pattern, affecting its chemical and biological properties.

Biological Activity

1-Bromo-5-chloro-2-ethoxy-3-fluorobenzene is a halogenated aromatic compound with the molecular formula CHBrClF. This compound is characterized by the presence of bromine, chlorine, ethoxy, and fluorine substituents on a benzene ring. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and biological research.

The biological activity of this compound primarily stems from its ability to interact with enzymes and receptors. The halogen atoms (bromine, chlorine, and fluorine) can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ethoxy group enhances the compound's lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets.

Enzyme Inhibition Studies

Research indicates that this compound can act as an inhibitor for several enzymes involved in key biological pathways. For instance, its interaction with bromodomain-containing proteins has been explored, where it demonstrated potential as a modulator of epigenetic targets .

Table 1: IC Values for Enzyme Inhibition

| Compound | Target Enzyme | IC (µM) |

|---|---|---|

| This compound | BRD4(1) | 4.8 |

| Other Bromodomain Inhibitors | Various | Varies |

Case Studies

Case Study 1: Antiproliferative Effects

In cellular studies involving acute myeloid leukemia cells (MV4;11), compounds similar to this compound exhibited strong antiproliferative effects while showing minimal cytotoxicity in other cancer cell lines tested. This suggests a selective action that could be beneficial in therapeutic applications .

Case Study 2: Type III Secretion System Inhibition

The compound has also been evaluated for its ability to inhibit the Type III secretion system (T3SS) in pathogenic bacteria. High concentrations of related compounds were shown to downregulate the expression of major activators involved in this system, indicating potential for development as an antibacterial agent .

Research Applications

This compound is utilized across various fields:

- Medicinal Chemistry : As an intermediate in synthesizing pharmaceuticals.

- Biological Research : Investigated for its role in enzyme inhibition and receptor binding.

- Agricultural Chemistry : Explored for potential applications in developing agrochemicals.

Comparison with Similar Compounds

To understand the unique properties of this compound, it can be compared with other halogenated compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-Bromo-3-chloro-5-fluorobenzene | Lacks ethoxy group; less lipophilic | Reduced enzyme inhibition |

| 1-Bromo-2-chloro-4-ethoxybenzene | Lacks fluorine; potentially lower reactivity | Variable binding affinity |

Properties

IUPAC Name |

1-bromo-5-chloro-2-ethoxy-3-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClFO/c1-2-12-8-6(9)3-5(10)4-7(8)11/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDFYYLPVLCWPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.